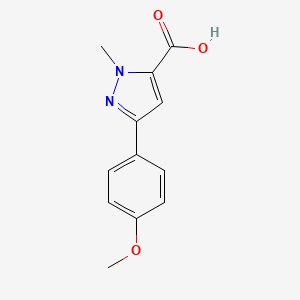

5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBKJSBBATDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxyphenyl)-2-methylpyrazole-3-carboxylic acid.

Reduction: Formation of 5-(4-Methoxyphenyl)-2-methylpyrazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

While the specific compound "5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid" is not directly referenced in the provided search results, information on related compounds and pyrazole derivatives can help infer potential applications. The search results provide information on compounds with similar structures and activities, which can be useful in understanding the potential applications of the target compound.

Note: The query specifically excludes content from "" and "." Although "" appears in the search results, it will not be used as a primary source.

Related Research and Findings

- Lipid Peroxidizing Enzymes: 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is used in studying lipid peroxidizing enzymes, specifically ALOX15, which has variable functionality in different cancer and inflammation models.

- Enzyme Inhibition: The compound exhibits biological activity as an inhibitor of Pyruvate Dehydrogenase Kinase Isozyme 4, which can alter glucose and fatty acid metabolism, potentially impacting metabolic disorders. It also inhibits lipoxygenases, enzymes involved in fatty acid metabolism and inflammatory processes, suggesting potential anti-inflammatory properties.

- Neuroprotective Effects: 4-(4-Methoxyphenyl) butanoic acid (4-MPB), a derivative, shows protective effects against endoplasmic reticulum stress-induced neuronal cell death.

- Immunoregulatory Properties: Isoxazole derivatives, which have structural similarities, possess immunoregulatory properties, including immunosuppressive and anti-inflammatory activities . These derivatives can regulate the proliferation of thymocytes, splenocytes, and lymph node cells and modulate the production of cytokines like IL-1β and TNF-α .

Data Table: Related Compounds and Their Properties

Synthesis of Pyrazoles

Various methods exist for synthesizing pyrazole derivatives :

作用機序

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the conversion of fatty acids into inflammatory mediators . This inhibition can modulate inflammatory responses and has potential therapeutic applications in treating inflammatory diseases and cancer.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-3-carboxylic acid derivatives differ primarily in substituent groups, which influence their physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Solubility : The para-methoxy group in the target compound enhances solubility in polar solvents compared to chloro-substituted analogs (e.g., 377.65 g/mol compound).

- Thermal Stability : Higher boiling point (516.9°C) than 5-(4-chlorophenyl) derivatives due to stronger intermolecular interactions.

- Hydrogen Bonding : The carboxylic acid group facilitates intramolecular O–H⋯O bonds, as observed in crystal structures of related compounds.

Crystallographic Insights

- The 5-(4-chlorophenyl) analog forms dimeric structures via O–H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.835–3.859 Å), stabilizing its crystal lattice.

- The target compound’s methoxy group likely induces distinct packing modes compared to halogenated analogs, though crystallographic data remain unpublished.

生物活性

5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Target Enzyme : The primary target of 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid is the enzyme Pyruvate Dehydrogenase Kinase Isozyme 4 (PDK4) . This enzyme plays a critical role in regulating glucose and fatty acid metabolism. Inhibition of PDK4 by this compound can lead to significant metabolic alterations, affecting energy production and storage pathways in cells.

Biochemical Pathways : The inhibition of PDK4 influences several biochemical pathways, including those involved in:

- Glucose Metabolism : Altering the conversion of pyruvate to acetyl-CoA, affecting energy yield.

- Fatty Acid Metabolism : Modifying lipid profiles by inhibiting lipoxygenases, which are crucial for fatty acid metabolism.

5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid exhibits various biochemical properties that contribute to its biological activity:

Biological Activities

Research indicates that 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid possesses a range of biological activities:

- Anti-inflammatory Activity : Demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in various models .

- Anticancer Potential : Exhibits cytotoxic effects against multiple cancer cell lines, including HeLa and A549, with IC50 values indicating potent activity .

- Antimicrobial Effects : Shows efficacy against various microbial strains, suggesting potential applications in treating infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid:

- Cytotoxicity Against Cancer Cell Lines :

- Anti-inflammatory Studies :

-

Mechanistic Insights :

- Research has shown that the compound inhibits lipoxygenase activity, leading to decreased production of pro-inflammatory mediators. This mechanism underlies its anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methoxybenzaldehyde with a pyrazole precursor (e.g., methyl hydrazine carboxylate) under acidic or basic conditions to form the pyrazole core.

- Step 2 : Functionalization of the pyrazole ring via alkylation or carboxylation. For example, introducing the methyl group at position 2 requires alkyl halides and a base like K₂CO₃ in DMF .

- Step 3 : Hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety, often using NaOH/EtOH or HCl/water .

- Critical Conditions : Catalysts (e.g., Pd/Cu for cross-coupling), solvent selection (DMF, toluene), and temperature control (80–120°C) to avoid side reactions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substituent positions (e.g., methoxy group at C4-phenyl, methyl at C2-pyrazole) via - and -NMR chemical shifts .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 261.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2/c space group observed in analogous pyrazole-carboxylic acids) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C, away from light and moisture to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd vs. Cu catalysts for coupling efficiency; CuI/L-proline systems may reduce costs .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for reaction homogeneity and byproduct suppression .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What methodologies are used to evaluate its biological activity, and how are conflicting data interpreted?

- Methodological Answer :

- Assay Design : Test in vitro (e.g., COX-2 inhibition for anti-inflammatory activity) and in vivo (rodent models for analgesic effects). Dose-response curves (IC₅₀ values) and selectivity indices (vs. COX-1) are critical .

- Data Contradictions : Discrepancies may arise from assay conditions (e.g., serum protein binding) or substituent effects. For example, electron-donating groups (methoxy) enhance stability but may reduce receptor affinity .

Q. How can computational modeling predict its interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use crystallographic data (e.g., PDB ID 1XT) to model binding poses in enzyme active sites. Adjust protonation states (carboxylic acid vs. carboxylate) for accurate electrostatic interactions .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic binding behavior (e.g., RMSD < 2 Å indicates stable complexes) .

Q. What strategies resolve spectral ambiguities in characterizing derivatives?

- Methodological Answer :

- 2D NMR : Employ - HSQC/HMBC to assign overlapping signals (e.g., distinguish pyrazole C3 from phenyl protons) .

- Isotopic Labeling : Synthesize -labeled analogs to simplify NMR interpretation of pyrazole nitrogen environments .

Methodological Considerations for Data Reproducibility

Q. How are batch-to-batch variations in synthesis controlled?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to track intermediate formation .

- QC Standards : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and elemental analysis (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。